N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
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Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a benzodioxane moiety, which has been linked to various pharmacological effects, including anti-inflammatory, antitumor, and enzyme inhibitory properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various sulfonyl chlorides and acetamides. The synthesis pathway typically involves:
- Formation of the Benzodioxane Core : Reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with sulfonyl chlorides.
- Substitution Reactions : Introduction of different acetamide functionalities to obtain the final product.
Structural Formula
The structural formula can be represented as follows:
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of this compound. It has shown substantial inhibitory activity against:
- α-glucosidase : Important for glucose metabolism and a target for Type 2 Diabetes Mellitus (T2DM) treatment.
- Acetylcholinesterase (AChE) : A critical enzyme in the pathophysiology of Alzheimer’s disease.
Table 1: Inhibitory Activity Against Enzymes
The molecular docking studies corroborate these findings, suggesting strong binding affinities that support the observed biological activities.
Antitumor Activity
Compounds containing the benzodioxane structure have been linked to antitumor properties. For instance, sulfonamide derivatives have demonstrated promising broad-spectrum antitumor activity in vitro. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Case Study: Antitumor Effects
A study evaluated the cytotoxic effects of related benzodioxane compounds on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner.
Anti-inflammatory Activity
In addition to enzyme inhibition and antitumor effects, this compound has also been investigated for its anti-inflammatory properties. Compounds with similar structures have shown effectiveness in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes.
Table 2: Anti-inflammatory Activity Comparison
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Binding : The compound's structure allows it to fit into the active sites of enzymes like α-glucosidase and AChE.
- Cell Signaling Pathways : It may modulate pathways involved in inflammation and apoptosis through receptor interactions.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-26-16-4-2-3-14(11-16)17-6-8-21(24-23-17)29-13-20(25)22-15-5-7-18-19(12-15)28-10-9-27-18/h2-8,11-12H,9-10,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPYOWAYDPIGPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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